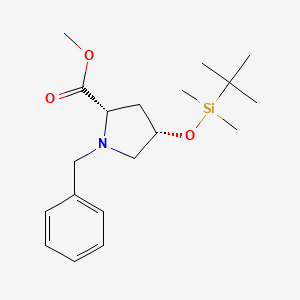
(2S,4S)-methyl 1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-methyl 1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C19H31NO3Si and its molecular weight is 349.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2S,4S)-methyl 1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate (CAS No. 1318129-60-0) is a complex organic molecule featuring a pyrrolidine ring. Its structural characteristics, including the presence of a benzyl group and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group, make it of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis pathways, and potential applications.
- Molecular Formula : C₁₉H₃₁NO₃Si
- Molecular Weight : 349.54 g/mol
- Purity : Typically around 95%
Synthesis Overview
The synthesis of this compound often involves several key steps:
- Formation of the Pyrrolidine Ring : Typically achieved through cyclization reactions involving amines and carbonyl compounds.
- Introduction of the Benzyl Group : This is accomplished via nucleophilic substitution reactions.
- Protection of the Hydroxyl Group : The TBDMS group is introduced to protect the hydroxyl group during further reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can act as both a nucleophile and electrophile, facilitating participation in diverse biochemical pathways.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | B16 Melanoma | <1 |
| Compound B | LNCaP (Prostate) | 10.20 |
| Compound C | T47-D (Breast) | 1.33 |
These findings suggest that modifications in the structure can lead to enhanced biological activity.
Enzyme Inhibition Studies
In vitro studies have also demonstrated that similar compounds can inhibit specific enzymes involved in cancer progression. For example, enzyme assays revealed that certain derivatives significantly inhibited tubulin polymerization, which is crucial for cancer cell division.
Research Findings
A comprehensive analysis of the biological activity of this compound has been conducted through various methodologies:
- Molecular Docking Studies : These studies indicated a strong binding affinity to tubulin's colchicine site, correlating well with observed anti-tubulin activities.
- Cytotoxicity Assays : The compound was tested against multiple cancer cell lines, showing promising results in inhibiting cell growth.
- Selectivity Profiling : The compound's selectivity was assessed against a panel of kinases, demonstrating potential for targeted therapy applications.
Propiedades
IUPAC Name |
methyl (2S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3Si/c1-19(2,3)24(5,6)23-16-12-17(18(21)22-4)20(14-16)13-15-10-8-7-9-11-15/h7-11,16-17H,12-14H2,1-6H3/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJCLXRQSOQAKH-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(N(C1)CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














